

Spectroscopic Profile of Catharanthine Sulfate: A Technical Guide

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Compound of Interest

Compound Name: Catharanthine Sulfate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **catharanthine sulfate**, a pivotal precursor in the synthesis of potent anti-cancer agents vinblastine and vincristine. The following sections detail its mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy characteristics, offering valuable data and experimental insights for researchers in medicinal chemistry, natural product synthesis, and drug development.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for the structural elucidation and quantification of catharanthine and its derivatives. Electrospray ionization (ESI) is a commonly employed technique, often coupled with tandem mass spectrometry (MS/MS) for detailed fragmentation analysis.

Table 1: Mass Spectrometry Data for Catharanthine

Parameter	Value	Source
Molecular Formula	C ₂₁ H ₂₄ N ₂ O ₂	PubChem
Molecular Weight	336.4 g/mol	PubChem
Monoisotopic Mass	336.1838 Da	PubChem
Precursor Ion (M+H) ⁺	m/z 337.19	PubChem

Table 2: MS/MS Fragmentation of Catharanthine (as $[M+H]^+$)

The fragmentation pattern of catharanthine provides key structural information. The most abundant fragment ion typically corresponds to the loss of the carbomethoxy group and subsequent rearrangements.

Precursor Ion (m/z)	Fragment Ions (m/z)	Relative Abundance	Source
337.19	144.08	High	PubChem
93.07	Medium	PubChem	
173.11	Low	PubChem	
337.19	Low (Precursor)	PubChem	

Experimental Protocol: LC-MS/MS for Catharanthine Quantification

This protocol outlines a general method for the quantification of catharanthine in biological matrices, adapted from established procedures for vinca alkaloids.[\[1\]](#)[\[2\]](#)

Sample Preparation:

- To 100 μ L of plasma, add an appropriate internal standard (e.g., a deuterated analog).
- Precipitate proteins by adding 300 μ L of acetonitrile.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.

Chromatographic Conditions:

- Column: C18 column (e.g., 2.1 x 50 mm, 3.5 μ m).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.

Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Mode: Selected Reaction Monitoring (SRM).
- Transitions:
 - Catharanthine: m/z 337.4 \rightarrow 144.2[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While specific, publicly available, quantitative NMR data for **catharanthine sulfate** is limited, data for the free base provides a close approximation. The presence of the sulfate salt is expected to cause minor shifts in the signals of nearby protons and carbons, particularly those close to the basic nitrogen atoms.

Table 3: Predicted ^1H NMR Chemical Shifts for Catharanthine

Note: These are predicted values and may differ from experimental results. The spectrum of a crude extract of *Catharanthus roseus* leaves shows signals corresponding to catharanthine.[3]

Proton	Predicted Chemical Shift (ppm)
Aromatic Protons	7.0 - 7.5
Olefinic Proton	~5.9
Methoxy Protons	~3.7
Aliphatic Protons	1.0 - 4.0

Table 4: Predicted ^{13}C NMR Chemical Shifts for Catharanthine

Note: These are predicted values and may differ from experimental results.

Carbon	Predicted Chemical Shift (ppm)
Carbonyl Carbon	~175
Aromatic Carbons	110 - 140
Olefinic Carbons	120 - 140
Methoxy Carbon	~52
Aliphatic Carbons	20 - 60

Experimental Protocol: NMR Spectroscopy of Catharanthine Sulfate

Sample Preparation:

- Dissolve 5-10 mg of **catharanthine sulfate** in a suitable deuterated solvent (e.g., DMSO- d_6 or MeOD).
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

- Spectrometer: 400 MHz or higher.

- Experiments: ^1H , ^{13}C , COSY, HSQC, and HMBC for full structural assignment.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy Data

The IR spectrum of **catharanthine sulfate** will exhibit characteristic absorption bands corresponding to its functional groups. The presence of the sulfate ion will introduce strong absorption bands in the $1250\text{-}1100\text{ cm}^{-1}$ and $680\text{-}610\text{ cm}^{-1}$ regions.

Table 5: Characteristic IR Absorption Bands for **Catharanthine Sulfate**

Wavenumber (cm^{-1})	Functional Group
~3400 (broad)	N-H stretch (indole)
3100-3000	C-H stretch (aromatic)
2980-2850	C-H stretch (aliphatic)
~1730	C=O stretch (ester)
~1620	C=C stretch (alkene)
1600-1450	C=C stretch (aromatic)
1250-1100	S=O stretch (sulfate)
~1200	C-O stretch (ester)
~1100	C-N stretch
680-610	O-S-O bend (sulfate)

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Sample Preparation:

- Place a small amount of the solid **catharanthine sulfate** sample directly onto the ATR crystal.

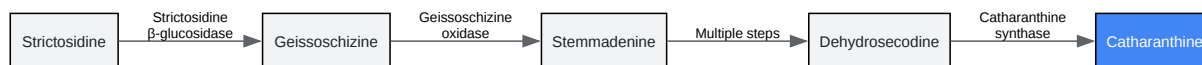
Instrument Parameters:

- Spectrometer: FTIR spectrometer equipped with an ATR accessory.
- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum should be collected prior to sample analysis.

Visualizations

Catharanthine Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of catharanthine from strictosidine.

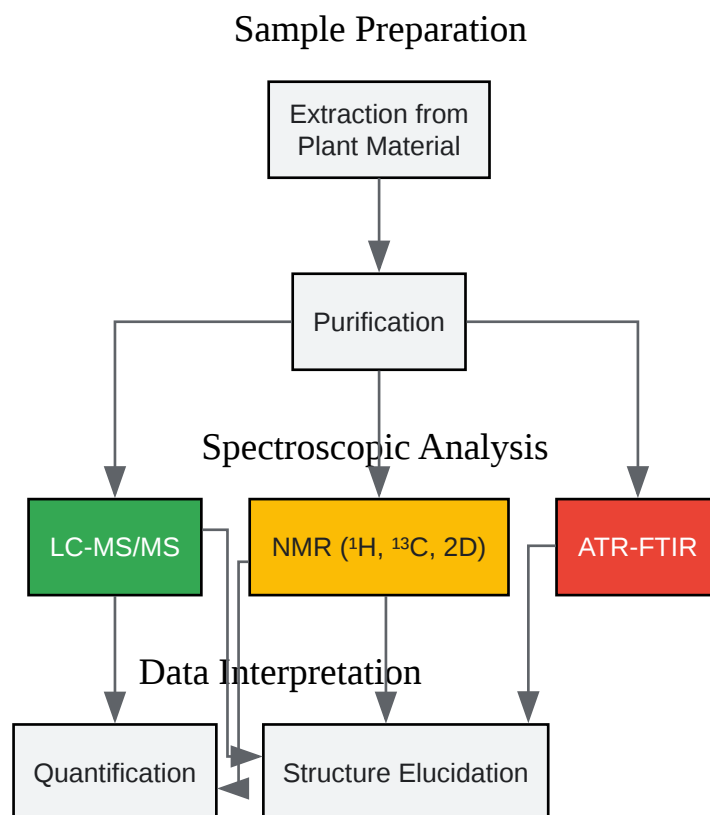


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Caption: Simplified biosynthetic pathway of catharanthine.

Analytical Workflow for Spectroscopic Analysis

This workflow outlines a general procedure for the spectroscopic analysis of an alkaloid like **catharanthine sulfate**.



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Caption: General workflow for the spectroscopic analysis of alkaloids.

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References

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